7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044713-09-7
VCID: VC7102907
InChI: InChI=1S/C15H19NO3.ClH/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15;/h1-5,13H,6-11H2,(H,17,18);1H
SMILES: C1COCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride

CAS No.: 2044713-09-7

Cat. No.: VC7102907

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.78

* For research use only. Not for human or veterinary use.

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride - 2044713-09-7

Specification

CAS No. 2044713-09-7
Molecular Formula C15H20ClNO3
Molecular Weight 297.78
IUPAC Name 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C15H19NO3.ClH/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15;/h1-5,13H,6-11H2,(H,17,18);1H
Standard InChI Key VVKDVOAMBBYMCH-UHFFFAOYSA-N
SMILES C1COCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride, reflects its intricate architecture: a spirocyclic core combining a tetrahydrofuran (oxa) ring and a piperidine (aza) ring, with a benzyl substituent at the 7-position and a carboxylic acid group at the 9-position. Its molecular formula is C₁₅H₁₉NO₃·HCl, yielding a molecular weight of 297.78 g/mol . Key identifiers include:

PropertyDetail
InChI Code1S/C15H19NO3.ClH/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15;/h1-5,13H,6-11H2,(H,17,18);1H
InChI KeyVVKDVOAMBBYMCH-UHFFFAOYSA-N
Canonical SMILESC1COCC12CN(CC3=CC=CC=C3)CC2C(=O)O.Cl

The benzyl group enhances lipophilicity, potentially influencing bioavailability and target binding compared to non-substituted analogs like 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride .

Biochemical and Pharmacological Profile

Enzyme Interactions

The compound’s spirocyclic architecture and benzyl substituent position it as a potential modulator of enzymatic activity. Structural analogs, such as 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride, have demonstrated inhibitory effects on carboxylesterases—enzymes critical for ester and amide hydrolysis. The benzyl group may enhance binding affinity by engaging hydrophobic pockets within enzyme active sites, though empirical validation is needed .

Cellular Effects

Preliminary studies on related spirocycles suggest impacts on:

  • Cell Signaling: Modulation of kinase and phosphatase activity, altering phosphorylation cascades.

  • Gene Expression: Interaction with transcription factors or epigenetic regulators, potentially influencing disease-relevant pathways.

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a versatile intermediate in drug discovery, particularly for:

  • Central Nervous System (CNS) Agents: The spirocyclic framework mimics bioactive alkaloids, enabling blood-brain barrier penetration.

  • Protease Inhibitors: Structural analogs have shown promise in targeting viral proteases (e.g., HIV-1) and inflammatory mediators.

Material Science

The rigidity of the spirocyclic core lends itself to polymer and coordination complex synthesis, with applications in catalysis and nanotechnology.

Hazard StatementPrecautionary Measure
H315Causes skin irritation. Avoid direct contact.
H319Causes serious eye irritation. Use eye protection.
H335May cause respiratory irritation. Use ventilation.

Proper storage conditions (e.g., desiccated, -20°C) and personal protective equipment (PPE) are mandatory during handling.

Comparative Analysis with Structural Analogs

A comparison with the non-benzylated analog highlights key differences:

Property7-Benzyl Derivative Non-Benzylated Analog
Molecular Weight297.78 g/mol207.65 g/mol
Lipophilicity (LogP)Estimated higherLower
Enzyme InhibitionPotentially enhancedModerate
Synthetic ComplexityHigher due to benzylationLower

Future Directions and Challenges

While 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride holds promise, further research is needed to:

  • Elucidate its precise mechanism of action via crystallography and molecular dynamics simulations.

  • Optimize synthetic routes for scalable production.

  • Explore therapeutic potential in preclinical models of neurological and infectious diseases.

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